(9-Methyl-9H-fluoren-9-YL)methanol

Description

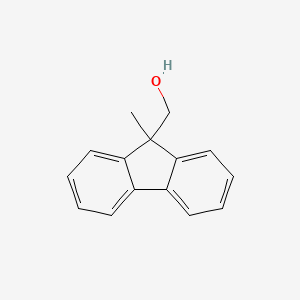

(9-Methyl-9H-fluoren-9-yl)methanol is a fluorene-derived alcohol with a methyl and hydroxymethyl group attached to the bridgehead carbon (9-position) of the fluorene scaffold. Its synthesis involves a two-step process:

Methylation: Fluorene (C₁₃H₁₀) reacts with n-butyllithium and methyl iodide to yield 9-methyl-9H-fluorene (C₁₄H₁₂) .

Hydroxymethylation: The methylated intermediate reacts with paraformaldehyde under organometallic conditions, producing this compound (C₁₅H₁₄O) with a 63% yield over two steps .

Its structure combines the rigidity of the fluorene system with the steric and electronic effects of dual methyl and hydroxymethyl substituents, making it distinct from simpler fluorenyl alcohols.

Properties

CAS No. |

108478-05-3 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(9-methylfluoren-9-yl)methanol |

InChI |

InChI=1S/C15H14O/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,16H,10H2,1H3 |

InChI Key |

JHEBSGKHIASJAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their properties are summarized below:

Physical and Chemical Properties

- Melting Points: 9-Fluorenemethanol melts at 105–107°C , while the methylated analogue’s higher molecular weight and substituents likely increase its melting point, though exact data are unavailable.

- Hydrogen Bonding : 9-Allyl-9H-fluoren-9-ol forms square-shaped hydrogen-bonding networks in crystals, a feature absent in the methylated compound due to steric blocking by the methyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (9-Methyl-9H-fluoren-9-yl)methanol?

- Methodology : The compound can be synthesized via reduction of 9-methylfluorene-9-carbonyl chloride using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Alternatively, direct hydroxymethylation of 9-methylfluorene via Friedel-Crafts alkylation followed by hydrolysis may be employed. The choice of reagents (e.g., thionyl chloride for intermediate acyl chloride formation) and reaction conditions (temperature, solvent polarity) significantly influence yield and purity .

Q. How is the molecular structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and stereochemistry. Complementary techniques include H/C NMR for confirming functional groups and mass spectrometry for molecular weight validation .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Although classified as non-hazardous (GHS), standard laboratory precautions apply: use gloves, goggles, and fume hoods. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Material Safety Data Sheets (MSDS) recommend avoiding prolonged exposure and storing in a cool, dry environment .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for derivatives of this compound?

- Analysis : High-resolution X-ray data (e.g., <0.8 Å) and refinement tools like SHELXL are critical. Challenges include disorder in solvent molecules (e.g., propan-2-ol solvate in ) and low data-to-parameter ratios. Twinning or pseudo-symmetry may require specialized software (e.g., PLATON) for correction .

Q. What role does this compound play in peptide synthesis?

- Application : The compound is a precursor for Fmoc (fluorenylmethyloxycarbonyl) protecting groups. Its hydroxyl group can be converted to a carbonate or carbamate linkage, enabling temporary amine protection in solid-phase peptide synthesis (SPPS). Selective deprotection under mild basic conditions (e.g., piperidine) ensures minimal side reactions .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

- Mechanism : The alcohol group participates in esterification or etherification reactions. For example, reaction with chloroformates yields carbonate derivatives, while Mitsunobu conditions (DIAD, PPh) facilitate stereoselective ether formation. Kinetic studies using O-labeling or DFT calculations can elucidate transition states .

Q. How can purity and stability be optimized for long-term storage?

- Analytical Strategy : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under varying temperatures and humidity levels (via thermogravimetric analysis, TGA) guide storage conditions. Impurity profiling (e.g., oxidation products) requires LC-MS/MS .

Data Contradictions and Resolution

- Synthesis Discrepancies : emphasizes thionyl chloride for acyl chloride intermediates, while suggests alternative hydroxymethylation routes. Researchers should validate methods via comparative yield analysis and spectroscopic consistency.

- Structural Variability : Crystallographic reports (e.g., vs. 21) highlight solvent-dependent conformational changes. Dynamic NMR or variable-temperature XRD can address such discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.